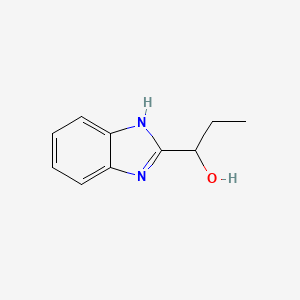

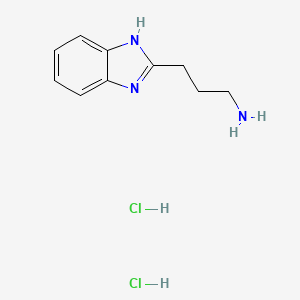

1-(1H-Benzimidazol-2-yl)propan-1-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves multi-step reactions, as seen in the efficient synthesis of 1H-benzimidazol-1-yl acetates and propionates containing a 1H-1,2,4-triazole moiety under microwave irradiation, yielding high product percentages . Similarly, the synthesis of 1-(1H-benzimidazol-2-yl)-3-(5-(trichloromethyl)-1,3,4-oxadiazol-2-yl)propan-1-one was achieved using microwave irradiation, indicating that this technique is effective for synthesizing benzimidazole derivatives . These methods suggest that the synthesis of 1-(1H-Benzimidazol-2-yl)propan-1-ol could also be optimized using microwave irradiation techniques.

Molecular Structure Analysis

Structural elucidation of benzimidazole derivatives is commonly performed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry . For instance, the structure of N-(1H-Benzimidazol-2-yl)-N'-benzyl propionamidine was determined by NMR and X-ray diffraction, revealing its crystalline form and molecular conformation . These techniques are essential for confirming the molecular structure of 1-(1H-Benzimidazol-2-yl)propan-1-ol and understanding its chemical behavior.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, which are often influenced by their functional groups and molecular structure. The synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols involved a one-pot reaction, demonstrating the reactivity of benzimidazole with other reagents to form biologically active compounds . The reactivity of 1-(1H-Benzimidazol-2-yl)propan-1-ol would likely be influenced by the presence of the hydroxyl group, which could facilitate further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The antifungal and antibacterial activities of these compounds are often evaluated in vitro, indicating their potential as bioactive agents . For example, the synthesized 1H-benzimidazol-1-yl acetates and propionates exhibited high antifungal activities . The physical and chemical properties of 1-(1H-Benzimidazol-2-yl)propan-1-ol would need to be analyzed to determine its suitability for similar applications.

Applications De Recherche Scientifique

1. Metal-Organic Frameworks (MOFs) Synthesis

- Methods of Application : The synthesis involves the use of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM) as an organic linker and Al, Cr, and Cu as metal ions. The formed TIBM crystal powders were characterized by scanning electron microscopy (SEM), powder X-ray diffraction (XRD), Brunauer–Emmett–Teller (BET) method for structural analysis, and thermogravimetric measurements to examine the thermal stability .

- Results or Outcomes : The TIBM-Cu MOF showed excellent CO2 (3.60 mmol/g) adsorption capacity at 1 bar and 298 K, because of the open Cu site, compared to TIBM-Cr (1.6 mmol/g) and TIBM-Al (2.1 mmol/g). Additionally, due to the high porosity (0.3–1.5 nm), TIBM-Cu MOF showed a considerable CO2/N2 selectivity (53) compared to TIBM-Al (35) and TIBM-Cr (10) .

2. Pharmacological Activities

- Application Summary : Benzimidazole is a promising pharmacophore with diverse pharmacological activities. It has shown potential in antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive as well as anti-inflammatory activities .

- Methods of Application : The synthesis of benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .

- Results or Outcomes : The prevalence of benzimidazole cores in biologically active molecules stimulated the need for elegant and efficient ways to make these heterocyclic leads .

Safety And Hazards

Orientations Futures

The future directions for the research and development of benzimidazole derivatives are promising. They have a broad range of biological activity, including antifungal, antibacterial, antiviral, antitumor, and antiparasitic properties . Therefore, they are extensively used in agriculture and as pharmaceuticals .

Propriétés

IUPAC Name |

1-(1H-benzimidazol-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-9(13)10-11-7-5-3-4-6-8(7)12-10/h3-6,9,13H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVCKMRVMBKZSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=CC=CC=C2N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586083 | |

| Record name | 1-(1H-Benzimidazol-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-Benzimidazol-2-yl)propan-1-ol | |

CAS RN |

4857-00-5 | |

| Record name | 1-(1H-Benzimidazol-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)

![[5-(4-Bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B1340926.png)

![4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1340937.png)